

Application Notes and Protocols for TDP-43 Stress Granule Assays

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Compound of Interest

Compound Name: TDP-43-IN-2

Cat. No.: B12375579

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Introduction

Transactive response DNA binding protein 43 (TDP-43) is a critical protein implicated in the pathology of several neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD). Under cellular stress, TDP-43 can relocate from the nucleus to the cytoplasm and become a component of stress granules (SGs), which are dense aggregates of proteins and RNAs. While stress granule formation is a normal cellular process, chronic stress and mutations in TDP-43 can lead to the formation of persistent, pathological TDP-43 aggregates. Therefore, assays that monitor the dynamics of TDP-43 in stress granules are vital for understanding disease mechanisms and for the discovery of potential therapeutic inhibitors.

Note on TDP-43-IN-2 (ACI-19626)

Initial inquiries regarding "TDP-43-IN-2" have identified this compound as a synonym for ACI-19626. Extensive research reveals that ACI-19626 is a first-in-class investigational PET (Positron Emission Tomography) tracer developed by AC Immune.^{[1][2]} Its primary application is for the in vivo imaging and quantification of aggregated TDP-43 in the brain, serving as a diagnostic and research tool for neurodegenerative diseases.^{[1][2][3]} Preclinical studies have demonstrated its high affinity and selectivity for pathological TDP-43 aggregates over physiological, soluble TDP-43 and other protein aggregates such as amyloid-beta and tau.^{[2][4]}

[5][6] A Phase 1 clinical trial (NCT06891716) has been initiated to evaluate its safety and efficacy in humans.[1][3]

Currently, there is no publicly available scientific literature describing the use of **TDP-43-IN-2** (ACI-19626) as an inhibitor in a TDP-43 stress granule assay. Its established function is to bind to existing aggregates for imaging purposes, not to prevent their formation in a cellular stress context.

Therefore, the following application notes and protocols will provide a comprehensive guide to conducting a general TDP-43 stress granule assay, a valuable tool for screening and characterizing potential inhibitors of TDP-43 aggregation and stress granule formation.

Application: High-Content Screening for Modulators of TDP-43 Stress Granule Formation

This application note describes a high-content imaging-based assay to screen for small molecule modulators of TDP-43 localization to stress granules. This assay is crucial for identifying compounds that can prevent or reverse the pathological aggregation of TDP-43.

Objective: To quantify the recruitment of TDP-43 to stress granules in a cellular model upon induction of cellular stress and to assess the inhibitory potential of test compounds.

Assay Principle: Cells expressing fluorescently tagged TDP-43 are treated with a known stress-inducing agent to promote the formation of stress granules. The translocation of TDP-43 from the nucleus to these cytoplasmic granules is visualized and quantified using automated microscopy and image analysis. Test compounds are evaluated for their ability to reduce the amount of TDP-43 localized within stress granules.

Experimental Protocols

Protocol 1: Cell Culture and Treatment for TDP-43 Stress Granule Assay

Materials:

- U2OS (Human Bone Osteosarcoma) cell line stably expressing GFP-TDP-43 (or other suitable cell lines like HEK293T or neuronal cell lines such as SH-SY5Y).

- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Sodium Arsenite (NaAsO_2) solution (stress inducer).
- Test compounds (e.g., potential inhibitors of TDP-43 aggregation).
- 96-well, black-walled, clear-bottom imaging plates.
- Phosphate Buffered Saline (PBS).
- 4% Paraformaldehyde (PFA) in PBS.
- DAPI (4',6-diamidino-2-phenylindole) staining solution.

Procedure:

- **Cell Seeding:** Seed U2OS-GFP-TDP-43 cells into a 96-well imaging plate at a density of 10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO_2 incubator.
- **Compound Treatment:** Prepare serial dilutions of test compounds in cell culture medium. Add the compounds to the respective wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
- **Stress Induction:** Add Sodium Arsenite to the wells to a final concentration of 0.5 mM to induce oxidative stress. Incubate for 30-60 minutes. Include a non-stressed control group.
- **Cell Fixation:** Gently aspirate the medium and wash the cells once with PBS. Fix the cells by adding 100 μL of 4% PFA to each well and incubating for 15 minutes at room temperature.
- **Permeabilization and Staining:** Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS. Stain the nuclei by incubating with DAPI solution for 5 minutes.
- **Imaging:** Wash the cells three times with PBS. Add 100 μL of PBS to each well for imaging. Acquire images using a high-content imaging system. Use channels for DAPI (nucleus) and GFP (TDP-43).

Protocol 2: Image Analysis and Data Quantification

Software: High-content image analysis software (e.g., ImageJ/Fiji, CellProfiler, or proprietary software from the imaging system manufacturer).

Procedure:

- Image Segmentation:
 - Use the DAPI channel to identify and segment individual nuclei.
 - Use the GFP channel to define the whole-cell area. Define the cytoplasm as the whole-cell area minus the nuclear area.
- Stress Granule Identification: In the GFP channel, identify bright, punctate structures within the cytoplasm that represent stress granules. This can be done based on intensity thresholds and object size.
- Quantification: For each cell, measure the following parameters:
 - Total number of cytoplasmic TDP-43 puncta (stress granules).
 - Total area of cytoplasmic TDP-43 puncta.
 - Average intensity of GFP-TDP-43 within the puncta.
 - Ratio of cytoplasmic to nuclear GFP-TDP-43 intensity.
- Data Analysis: Normalize the data to the vehicle-treated, stressed control. Calculate the dose-response curves for each test compound to determine the IC_{50} (half-maximal inhibitory concentration).

Data Presentation

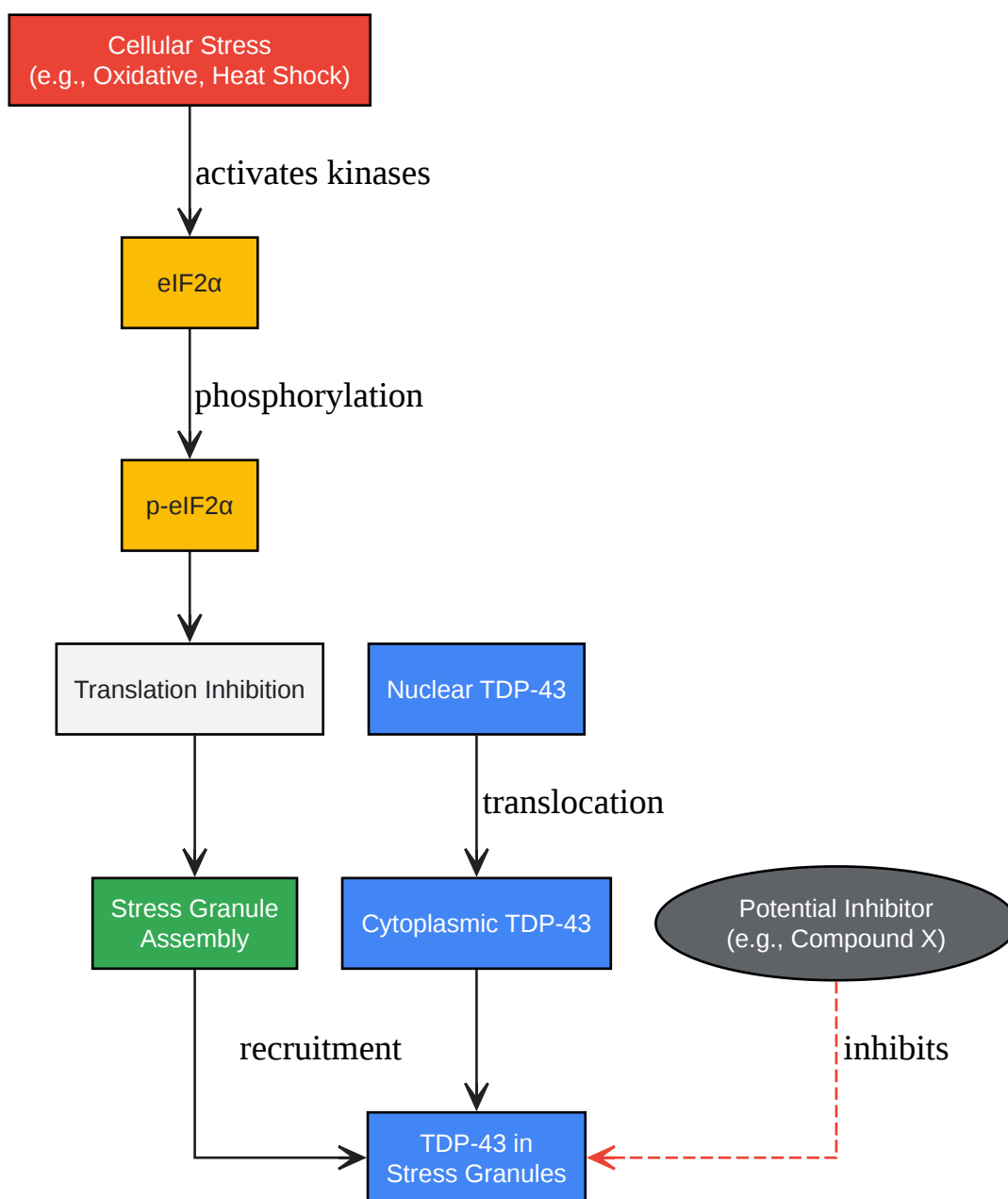
Table 1: Quantification of TDP-43 Stress Granule Formation

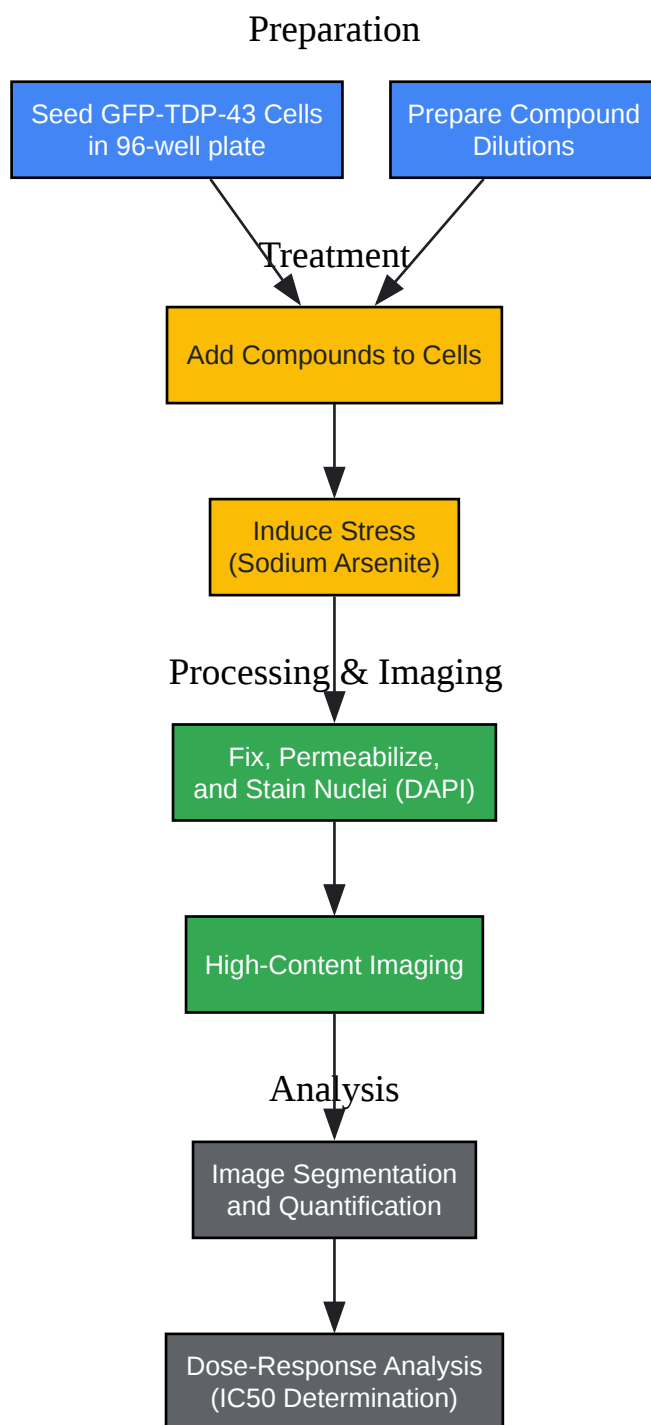
Treatment Group	Concentration	Average Number of TDP-43 Puncta per Cell (\pm SEM)	Average Total Area of TDP-43 Puncta per Cell (μm^2) (\pm SEM)
Unstressed Control	-	1.2 ± 0.3	0.8 ± 0.2
Vehicle (DMSO) + Stress	-	25.6 ± 2.1	15.4 ± 1.3
Compound X + Stress	1 μM	15.3 ± 1.5	9.2 ± 0.9
Compound X + Stress	5 μM	8.1 ± 0.9	4.5 ± 0.5
Compound X + Stress	10 μM	3.5 ± 0.6	2.1 ± 0.3
Positive Control (e.g., Mitoxantrone) + Stress	10 μM	4.2 ± 0.7	2.5 ± 0.4

Signaling Pathways and Workflows

TDP-43 Stress Granule Formation Pathway

Cellular stress, such as oxidative stress, triggers a signaling cascade that leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2 α). This results in a global shutdown of protein translation and the assembly of stalled translation initiation complexes into stress granules. TDP-43, along with other RNA-binding proteins, is recruited to these granules.





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